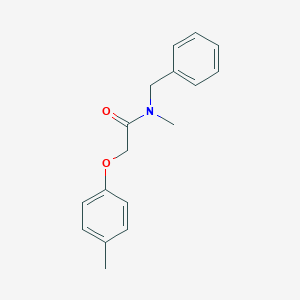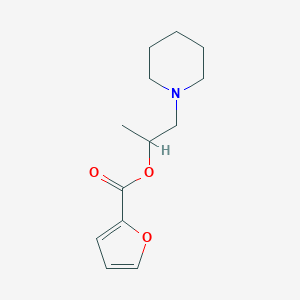
N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide, also known as BMMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BMMPA is a member of the amide class of compounds and has a molecular weight of 295.4 g/mol.
Mécanisme D'action
The mechanism of action of N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of these enzymes, this compound may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, particularly those that are resistant to chemotherapy. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide in lab experiments is its ability to inhibit the growth of cancer cells, particularly those that are resistant to chemotherapy. This makes this compound a potential candidate for the development of new anticancer drugs. Another advantage of using this compound is its versatility, as it can be used as a building block for the synthesis of novel materials and nanoparticles. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research and development of N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide. One direction is the further investigation of its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is the exploration of its potential as a building block for the synthesis of novel materials and nanoparticles with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Méthodes De Synthèse
N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 4-methylphenol with benzyl chloride to form 4-methylbenzyl ether. The resulting compound is then reacted with N-methyl-2-chloroacetamide to form this compound. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide and a solvent such as dimethylformamide or dimethyl sulfoxide.
Applications De Recherche Scientifique
N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide has been found to have potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, this compound has been used as a template for the synthesis of nanoparticles with controlled size and morphology.
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-14-8-10-16(11-9-14)20-13-17(19)18(2)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
Clé InChI |
DFPWRWSTKBZPES-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N(C)CC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)N(C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)
![1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)

![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)

![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)
